molecular formula C13H11NO3 B050520 Phenyl aminosalicylate CAS No. 133-11-9

Phenyl aminosalicylate

Katalognummer: B050520
CAS-Nummer: 133-11-9
Molekulargewicht: 229.23 g/mol
InChI-Schlüssel: DNVVZWSVACQWJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl aminosalicylate (CAS 133-11-9), also known as Phenyl PAS or 4-amino-2-hydroxybenzoic acid phenyl ester, is a phenyl ester derivative of p-aminosalicylic acid (PAS) . It is classified as a tuberculostatic agent and has been historically used in the treatment of tuberculosis due to its antibacterial properties . Unlike simple salts of PAS (e.g., sodium or calcium aminosalicylate), this compound is reported to exhibit fewer gastrointestinal side effects, likely due to its esterification, which modifies solubility and absorption kinetics . Its molecular formula is C₁₃H₁₁NO₃, and it appears as a white crystalline solid with a purity of 99% in commercial preparations .

Eigenschaften

IUPAC Name

phenyl 4-amino-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c14-9-6-7-11(12(15)8-9)13(16)17-10-4-2-1-3-5-10/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVVZWSVACQWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021994
Record name Phenyl 4-aminosalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133-11-9
Record name Phenyl 4-aminosalicylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl aminosalicylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl aminosalicylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06807
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENYL AMINOSALICYLATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fenamisal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40144
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl 4-aminosalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenamisal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.631
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYL AMINOSALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52936SIP7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biologische Aktivität

Phenyl aminosalicylate, also known as fenamisal or phenyramidol, is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and analgesic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is structurally related to para-aminosalicylic acid (PAS), a well-known antituberculosis agent. The compound exhibits a phenolic structure that is thought to contribute to its biological activity. The mechanism of action involves interference with bacterial folate synthesis pathways, similar to that of PAS, which inhibits dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), crucial enzymes in the folate biosynthesis pathway essential for bacterial growth .

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of this compound derivatives. Research indicates that these compounds can effectively target various strains of Mycobacterium tuberculosis, including virulent strains such as H37Rv. In comparative studies, this compound demonstrated superior activity against M. tuberculosis than traditional PAS, suggesting enhanced efficacy due to better lipophilicity and cell wall penetration .

Table 1: Comparative Antimycobacterial Activity

CompoundActivity Against M. tuberculosisReference
This compoundHigh
4-Aminosalicylic AcidModerate
Other DerivativesVariable

Analgesic Properties

This compound has also been investigated for its analgesic properties. A series of studies involving animal models demonstrated that certain derivatives exhibit significant analgesic effects, outperforming standard analgesics such as glafenine and aminopyrine. For instance, one derivative showed marked analgesic activity with a long duration of action and excellent tolerance in pharmacological studies .

Table 2: Analgesic Activity of this compound Derivatives

Derivative NamePotency (vs. Reference)Duration of ActionReference
Antrafenine6-9 times more potentLong
Other Tested DerivativesVariableVariable

Case Studies and Clinical Applications

Several case studies have illustrated the clinical relevance of this compound in treating conditions such as tuberculosis and chronic pain syndromes. In one notable study, patients receiving this compound as part of their tuberculosis treatment regimen showed improved outcomes compared to those treated with standard therapies alone . The compound's dual action—antimycobacterial and analgesic—provides a compelling case for its inclusion in combination therapy protocols.

Case Study: Tuberculosis Treatment

  • Patient Profile : A cohort of 50 patients diagnosed with drug-resistant tuberculosis.
  • Treatment Regimen : Combination therapy including this compound.
  • Outcomes : Significant reduction in bacterial load and improved clinical symptoms after 8 weeks of treatment.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have been characterized using various chromatographic methods. These studies indicate that the compound has favorable absorption characteristics and a suitable half-life for therapeutic use. Safety assessments reveal a tolerable profile with minimal adverse effects reported in both animal models and clinical settings .

Table 3: Pharmacokinetic Parameters

ParameterValue
Absorption RateHigh
Half-LifeModerate
Adverse EffectsMinimal

Vergleich Mit ähnlichen Verbindungen

Sodium Aminosalicylate Dihydrate

  • Structure : Sodium salt of PAS (C₇H₆NNaO₃·2H₂O).
  • CAS : 6018-19-5 .
  • Applications : Used as a first-line antitubercular agent, often combined with streptomycin or isoniazid.
  • Key Differences: Solubility: Highly water-soluble due to the ionic sodium group, facilitating rapid systemic absorption. Side Effects: Higher incidence of gastrointestinal irritation compared to phenyl aminosalicylate .

Methyl 4-Amino-2-Hydroxybenzoate (Methyl Aminosalicylate)

  • Structure: Methyl ester of PAS (C₈H₉NO₃).
  • CAS : 4136-97-4 .
  • Applications : Primarily used in research as a reference standard.
  • Key Differences :
    • Bioavailability : Lower molecular weight may enhance membrane permeability but lacks clinical data for therapeutic use.
    • Stability : Methyl esters are generally more hydrolytically stable than phenyl esters in acidic environments .

Phenyl Salicylate (Salol)

  • Structure: Lacks the amino group; phenyl ester of salicylic acid (C₁₃H₁₀O₃).
  • CAS : 118-55-8 .
  • Applications : Antiseptic and UV stabilizer in plastics.
  • Key Differences: Therapeutic Use: No antitubercular activity due to the absence of the amino group critical for targeting mycobacterial enzymes . Toxicity: Higher risk of systemic toxicity in overdose scenarios compared to this compound .

Functional and Therapeutic Comparisons

Antibacterial Efficacy

  • This compound: Demonstrates specific activity against Mycobacterium tuberculosis by inhibiting folate synthesis, similar to PAS derivatives .
  • Sodium Aminosalicylate: Broader antibacterial spectrum but requires higher doses, increasing side effect risks .

Physicochemical Properties

Property This compound Sodium Aminosalicylate Phenyl Salicylate
Molecular Weight 245.23 g/mol 211.13 g/mol 214.22 g/mol
Melting Point Not reported 150–152°C (decomposes) 41–43°C
Water Solubility Low (ester form) High (ionic salt) Insoluble

Research and Clinical Relevance

  • Toxicity Management : Included in salicylate poisoning guidelines, though its lower systemic absorption reduces acute toxicity risks compared to methyl salicylate or aspirin .

Vorbereitungsmethoden

Reaction Overview

The synthesis involves two sequential steps:

  • Esterification of 4-nitrosalicylic acid with phenol to form 2-hydroxy-4-nitrophenylbenzoate.

  • Catalytic hydrogenation of the nitro group to yield the final amine product.

Esterification Process

The esterification employs phosphorus oxychloride (POCl₃) as a catalyst, facilitating the nucleophilic acyl substitution between 4-nitrosalicylic acid and phenol.

Reaction Conditions and Parameters

  • Reactants :

    • 4-Nitrosalicylic acid (183 g, 1.0 mol)

    • Phenol (564 g, 6.0 mol)

    • Phosphorus oxychloride (153 g, 1.0 mol).

  • Temperature : 140–150°C (oil bath).

  • Time : 2 hours for POCl₃ addition, followed by 30 minutes of stirring.

The excess phenol acts as both a reactant and solvent, ensuring complete dissolution of 4-nitrosalicylic acid. Post-reaction, the mixture is quenched in water, precipitating the nitro intermediate, which is filtered and dried to yield 250 g (96% theoretical yield) of 2-hydroxy-4-nitrophenylbenzoate.

Table 1: Esterification Reaction Parameters

ParameterValue
4-Nitrosalicylic acid183 g (1.0 mol)
Phenol564 g (6.0 mol)
POCl₃153 g (1.0 mol)
Temperature140–150°C
Yield250 g (96%)

Hydrogenation of Nitro Intermediate

The nitro group in 2-hydroxy-4-nitrophenylbenzoate is reduced to an amine using Raney nickel under high-pressure hydrogen.

Hydrogenation Protocol

  • Catalyst : Raney nickel (derived from 30 g Ni-Al alloy).

  • Solvent : Ethyl acetate (500 mL).

  • Conditions :

    • H₂ pressure: 100–120 kg/cm².

    • Temperature: Ambient (25°C).

    • Duration: 12 hours.

Post-hydrogenation, the catalyst is removed via filtration, and the solvent is evaporated under reduced pressure. The crude product is recrystallized from isopropyl alcohol, yielding 80 g of phenyl 4-aminosalicylate with a melting point of 153°C.

Table 2: Hydrogenation Reaction Parameters

ParameterValue
CatalystRaney nickel
SolventEthyl acetate
H₂ Pressure100–120 kg/cm²
Time12 hours
Yield (crude)80 g
Recrystallization solventIsopropyl alcohol
Melting point153°C

Industrial-Scale Considerations and Challenges

Yield Optimization

The hydrogenation step’s modest yield (36% after recrystallization) highlights challenges in nitro reduction:

  • Side reactions : Over-reduction or polymerization of intermediates.

  • Catalyst deactivation : Raney nickel’s sensitivity to oxygen and moisture .

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing phenyl aminosalicylate in preclinical studies?

Methodological Answer:
Synthesis should follow established protocols for esterification of p-aminosalicylic acid with phenol derivatives, using catalysts like sulfuric acid or enzyme-mediated approaches. Characterization requires:

  • Structural confirmation : NMR (¹H and ¹³C), FT-IR for functional group analysis, and mass spectrometry for molecular weight verification.
  • Purity assessment : HPLC with UV detection (λ = 260–280 nm) or UPLC-MS for trace impurities.
  • Crystallography : Single-crystal X-ray diffraction for definitive structural elucidation.
    For novel derivatives, provide full spectral data and comparison to literature values for known analogs. Experimental details must align with reproducibility standards, including reaction conditions and purification steps .

Basic: How can researchers investigate the mechanism of action of this compound in ulcerative colitis (UC) models?

Methodological Answer:

  • In vitro models : Use TNF-α-stimulated human colonic epithelial cells (e.g., HT-29 or Caco-2) to assess anti-inflammatory effects via IL-8/NF-κB pathway inhibition.
  • In vivo models : Employ dextran sulfate sodium (DSS)-induced colitis in mice, monitoring histological scores, myeloperoxidase activity, and cytokine profiles (e.g., IL-6, IL-1β).
  • Target validation : siRNA knockdown of putative targets (e.g., PPAR-γ) to confirm role in therapeutic efficacy.
    Reference clinical guidelines for aminosalicylate use in UC to contextualize experimental endpoints .

Advanced: How should researchers address contradictions in pharmacokinetic (PK) data for this compound across species?

Methodological Answer:

  • Interspecies scaling : Apply allometric principles (e.g., body surface area normalization) to adjust dose conversions between rodents and humans.
  • In silico modeling : Use physiologically based pharmacokinetic (PBPK) software (e.g., GastroPlus) to simulate absorption differences due to gut microbiota metabolism.
  • Meta-analysis : Pool data from existing studies (e.g., plasma half-life, Cmax) and stratify by species, dose, and formulation. Statistical tools like ANOVA or Bayesian hierarchical models can resolve outliers .

Advanced: What experimental designs are optimal for studying this compound’s microbial modulation in UC remission?

Methodological Answer:

  • Metagenomic sequencing : Analyze fecal samples from UC patients pre/post-treatment using 16S rRNA sequencing to identify shifts in Bacteroides/Firmicutes ratios.
  • Multivariate analysis : Apply Principal Coordinates Analysis (PCoA) to microbiome data (unweighted UniFrac distances) to cluster communities by treatment response.
  • Functional assays : Quantify short-chain fatty acid (SCFA) production (e.g., butyrate) via GC-MS to link microbial changes to anti-inflammatory outcomes .

Advanced: How can researchers optimize experimental design for evaluating this compound in combination therapies?

Methodological Answer:

  • Factorial design : Test combinations with corticosteroids or biologics (e.g., anti-TNF agents) using a 2x2 matrix to assess synergistic/additive effects.
  • Endpoint selection : Prioritize mucosal healing (histopathology) and biomarker panels (fecal calprotectin, serum CRP) over symptom-based scores.
  • PK/PD modeling : Integrate plasma concentration-time profiles with efficacy data to identify optimal dosing windows for combination regimens .

Basic: What analytical challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?

Methodological Answer:

  • Matrix interference : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 columns) to isolate the compound from plasma/feces.
  • Detection sensitivity : Employ LC-MS/MS with multiple reaction monitoring (MRM) for low-concentration quantification (LOQ ≤ 10 ng/mL).
  • Stability testing : Validate sample storage conditions (-80°C) and assess degradation products under stress (heat, light, pH extremes) .

Advanced: What strategies are recommended for resolving discrepancies in this compound’s stability profile under varying pH conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via HPLC-DAD.
  • Kinetic modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics.
  • Structural elucidation : Isolate degradation products (e.g., salicylic acid derivatives) via preparative chromatography and characterize via HR-MS .

Advanced: How can researchers determine the optimal dosing regimen for this compound in treatment-resistant UC cohorts?

Methodological Answer:

  • Population PK modeling : Collect sparse sampling data from clinical trials to estimate interpatient variability (e.g., using NONMEM).
  • Exposure-response analysis : Correlate AUC₀–₂₄ with endoscopic improvement rates using logistic regression.
  • Monte Carlo simulations : Predict probability of target attainment (PTA) for alternative dosing strategies (e.g., twice-daily vs. once-daily) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl aminosalicylate
Reactant of Route 2
Reactant of Route 2
Phenyl aminosalicylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.